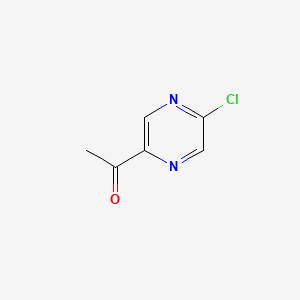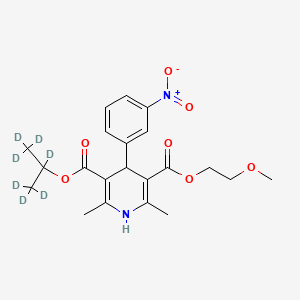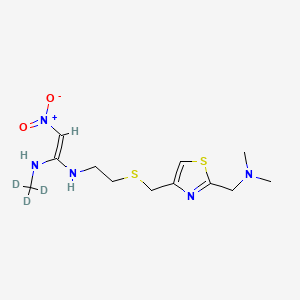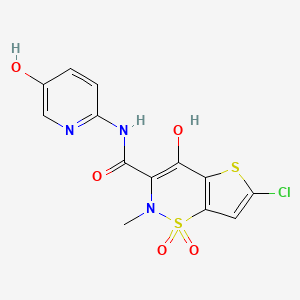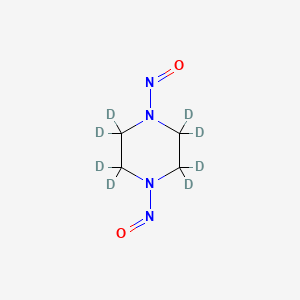
Reduced Haloperidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol, a metabolite of the antipsychotic drug Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled standard for analytical purposes. The molecular formula of this compound is C21H21D4ClFNO2, and it has a molecular weight of 381.9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol at the benzylic ketone to form an alcohol metabolite. This process can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Haloperidol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Haloperidol.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reduced Haloperidol-d4 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a stable isotope-labeled standard for the quantification of Haloperidol and its metabolites in biological samples using techniques such as mass spectrometry and high-performance liquid chromatography.
Pharmacokinetics: To study the metabolic pathways and pharmacokinetics of Haloperidol in vivo by tracking the deuterium-labeled compound.
Neuroscience: To investigate the effects of Haloperidol and its metabolites on neurotransmitter systems and receptor binding in the brain.
Drug Development: As a reference standard in the development and validation of analytical methods for new antipsychotic drugs.
Mechanism of Action
Reduced Haloperidol-d4 exerts its effects through its interaction with dopamine receptors, particularly the dopamine D2 receptor. The compound acts as a dopamine receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic activity in the brain. This mechanism is similar to that of Haloperidol, which is used to treat psychotic disorders by mitigating the effects of excessive dopamine signaling .
Comparison with Similar Compounds
Haloperidol: The parent compound from which Reduced Haloperidol-d4 is derived.
Reduced Haloperidol: The non-deuterated form of this compound.
Other Deuterated Metabolites: Compounds such as deuterated Olanzapine and deuterated Quetiapine, which are used as stable isotope-labeled standards in analytical chemistry.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. The incorporation of deuterium atoms also helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Properties
CAS No. |
1246820-79-0 |
|---|---|
Molecular Formula |
C21H25ClFNO2 |
Molecular Weight |
381.909 |
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI Key |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Synonyms |
4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


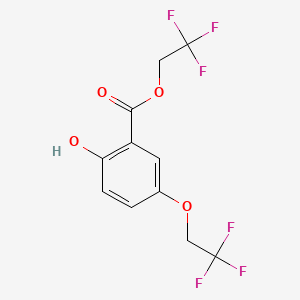

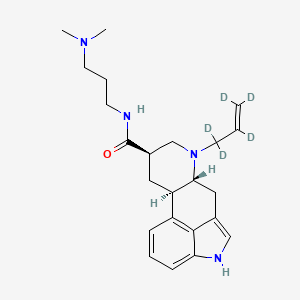

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
